molecular formula C18H21N3O5S B11350594 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11350594
M. Wt: 391.4 g/mol
InChI Key: BGZJRQWXENXZJD-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring and the nitrophenoxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is unique due to its combination of a morpholine ring, a thiophene ring, and a nitrophenoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the nitrophenoxy group may enhance its bioactivity or alter its reactivity in chemical synthesis.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H21N3O5S/c22-18(13-26-16-5-2-1-4-14(16)21(23)24)19-12-15(17-6-3-11-27-17)20-7-9-25-10-8-20/h1-6,11,15H,7-10,12-13H2,(H,19,22)

InChI Key

BGZJRQWXENXZJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

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